C.I. Solvent Red 2

CAS No.: 5098-94-2

Cat. No.: VC3895118

Molecular Formula: C17H14N2O

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5098-94-2 |

|---|---|

| Molecular Formula | C17H14N2O |

| Molecular Weight | 262.3 g/mol |

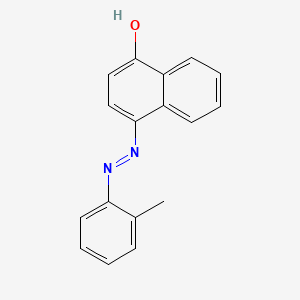

| IUPAC Name | 4-[(2-methylphenyl)diazenyl]naphthalen-1-ol |

| Standard InChI | InChI=1S/C17H14N2O/c1-12-6-2-5-9-15(12)18-19-16-10-11-17(20)14-8-4-3-7-13(14)16/h2-11,20H,1H3 |

| Standard InChI Key | PYFMJAMMVDSYFT-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1N=NC2=CC=C(C3=CC=CC=C32)O |

| Canonical SMILES | CC1=CC=CC=C1N=NC2=CC=C(C3=CC=CC=C32)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Classification

C.I. Solvent Red 2 belongs to the azo dye family, characterized by the presence of the functional group. Its molecular structure consists of a single azo bond linking O-methylaniline and naphthalen-1-ol derivatives . The compound’s systematic IUPAC name is 1-(2-Methoxyphenylazo)-2-naphthol, reflecting its methoxy-substituted aromatic system.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 262.31 g/mol |

| CAS Registry Number | 5098-94-2 |

| Chemical Class | Monoazo Dye |

The crystalline structure contributes to its stability, while the methoxy group enhances solubility in organic solvents such as benzene .

Synthesis and Manufacturing Processes

Diazotization and Coupling Reactions

The synthesis of Solvent Red 2 involves two critical steps:

-

Diazotization: O-Methylaniline reacts with nitrous acid () under acidic conditions to form a diazonium salt.

-

Coupling: The diazonium salt undergoes electrophilic substitution with naphthalen-1-ol in an alkaline medium, yielding the final azo compound .

This method ensures high purity and reproducibility, with industrial-scale production optimizing reaction temperatures (0–5°C for diazotization) and pH control.

Physicochemical Properties

Thermal and Solubility Profiles

Solvent Red 2 exhibits a sharp melting point (144–146°C), indicative of its crystalline purity. Its solubility varies significantly across solvents:

Table 2: Solubility in Organic Solvents (20°C)

| Solvent | Solubility (g/L) |

|---|---|

| Benzene | High |

| Ethanol | Slight |

| Acetone | Moderate |

The dye remains stable in 5% sodium carbonate and hydrochloric acid solutions, making it resistant to alkaline and acidic environments .

Light and Heat Resistance

Under ISO standards, Solvent Red 2 achieves a light fastness rating of Grade 85 and withstands temperatures up to 85°C without degradation . These properties are critical for outdoor applications where UV exposure and thermal cycling occur.

Industrial Applications

Plastics and Polymers

Solvent Red 2 is incorporated into polystyrene (PS) and polyethylene (PE) via masterbatches, imparting a uniform red hue. Its compatibility with engineering plastics like ABS and PC is limited due to higher processing temperatures (>200°C) .

Inks and Coatings

The dye’s solubility in benzene and acetone makes it ideal for solvent-based inks used in packaging and textiles. Its chemical inertness prevents reactions with pigments or binders, ensuring color consistency.

Wax and Grease Products

In lubricants and candles, Solvent Red 2 provides coloration without altering viscosity or melting behavior. Its non-polar nature ensures homogeneous dispersion in hydrocarbon matrices .

| Supplier | Product Name |

|---|---|

| Day-Glo Color Corp. (USA) | Dayglo Solvent Red 2 |

| BASF Aktiengesellschaft (Germany) | Sudan Brown 3B |

| Golden Dyes Corpn (India) | Oil Mahogany AS |

These suppliers adhere to ISO 9001 and SGS certifications, ensuring batch-to-batch consistency .

Comparative Analysis With Related Dyes

Unlike Solvent Red 24 (CAS 85-83-6), which is oil-soluble and used in transparent paints, Solvent Red 2’s crystalline form suits solid-phase applications . Citrus Red 2 (CAS 6358-53-8), a food-grade dye, differs structurally with additional methoxy groups .

Future Research Directions

Further studies should explore:

-

Toxicological Profiles: Acute and chronic exposure risks.

-

Advanced Applications: Nanocomposite coloring and photovoltaic devices.

-

Environmental Impact: Biodegradability and eco-toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume